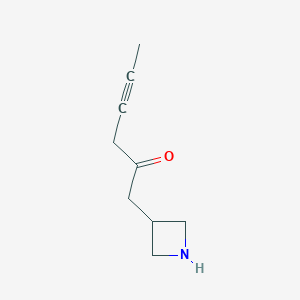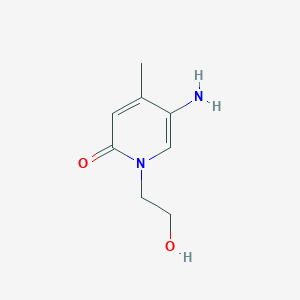![molecular formula C10H21NO B13184966 [1-(Aminomethyl)-4-ethylcyclohexyl]methanol](/img/structure/B13184966.png)
[1-(Aminomethyl)-4-ethylcyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Aminomethyl)-4-ethylcyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexane derivative with an aminomethyl group and an ethyl group attached to the cyclohexane ring, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-4-ethylcyclohexyl]methanol typically involves the reaction of 4-ethylcyclohexanone with formaldehyde and ammonia. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Aminomethyl)-4-ethylcyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various amines or alcohols. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halides, esters
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Aminomethyl)-4-ethylcyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with biological molecules, providing insights into biochemical processes.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-(Aminomethyl)-4-ethylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
- [1-(Aminomethyl)cyclohexyl]methanol
- [1-(Aminomethyl)-4-methylcyclohexyl]methanol
- [1-(Aminomethyl)-4-isopropylcyclohexyl]methanol
Comparison: Compared to its analogs, [1-(Aminomethyl)-4-ethylcyclohexyl]methanol exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and interaction with biological targets. The ethyl group may also affect the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
[1-(aminomethyl)-4-ethylcyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(7-11,8-12)6-4-9/h9,12H,2-8,11H2,1H3 |
Clave InChI |
BJXCSPSYANNLOD-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


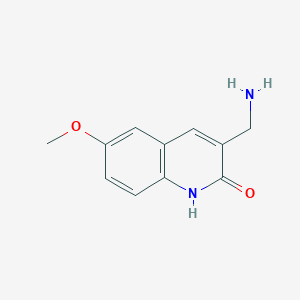
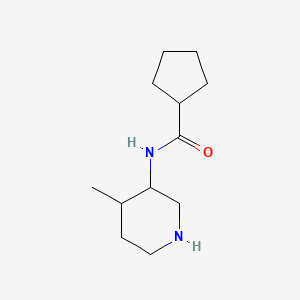

![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
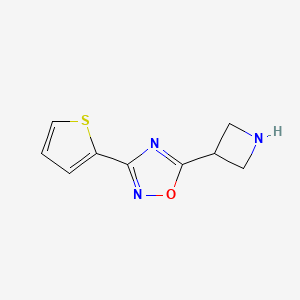
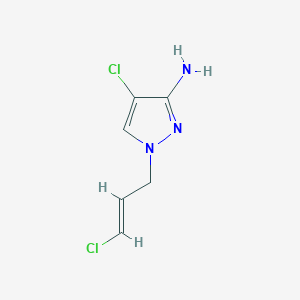
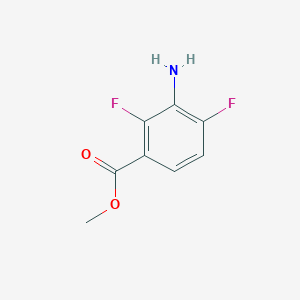

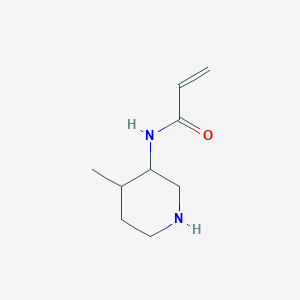
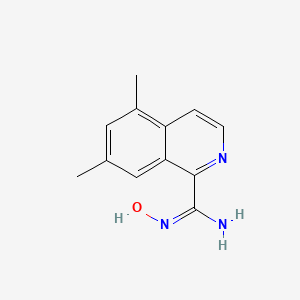

![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
